molecular formula C19H20ClNO2 B2520901 2-(4-chlorobenzyl)-5-propoxy-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850906-42-2

2-(4-chlorobenzyl)-5-propoxy-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2520901
CAS No.: 850906-42-2
M. Wt: 329.82
InChI Key: KVMCZEHBLITKQP-UHFFFAOYSA-N
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Description

2-(4-chlorobenzyl)-5-propoxy-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C19H20ClNO2 and its molecular weight is 329.82. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modification

Researchers have explored the synthesis and chemical properties of dihydroisoquinoline derivatives, emphasizing their utility in creating compounds with potential biological activities. For instance, the use of dihydroisoquinoline as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols under mild conditions demonstrates the chemical versatility and potential synthetic applications of such compounds (Ouchi et al., 2002). Similarly, the synthesis of tetrahydroisoquinoline derivatives with adrenergic blocking and sympatholytic activities highlights the chemical scaffold's adaptability in generating pharmacologically relevant molecules (Aghekyan et al., 2017).

Biological Activity and Mechanistic Insights

Studies have delved into the biological activities of dihydroisoquinoline derivatives, exploring their potential in treating various conditions. For instance, the evaluation of AMPA receptor antagonists based on dihydroisoquinoline structures in genetic animal models of absence epilepsy provides insights into the compound's neurological effects and suggests potential therapeutic applications (Citraro et al., 2006). Furthermore, the antioxidant properties of quinolinone derivatives, including their efficiency in lubricating greases, underscore the versatility of dihydroisoquinoline derivatives in various applied chemistry contexts (Hussein et al., 2016).

Structural Analysis and Material Science

The crystal structure analysis and computational studies of dihydroisoquinoline derivatives, such as the combined experimental and computational study of 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino]-2,3-dihydroquinazolin-4(1H)-ones, reveal the compound's structural characteristics and the impact of various weak interactions on its stability and properties. This research aids in the understanding of the molecular basis for the compound's functionality and its potential applications in material science and molecular design (Mandal & Patel, 2018).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activities. It could be explored for various uses in fields like medicinal chemistry, materials science, or chemical biology .

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-propoxy-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c1-2-12-23-18-5-3-4-17-16(18)10-11-21(19(17)22)13-14-6-8-15(20)9-7-14/h3-9H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMCZEHBLITKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC2=C1CCN(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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